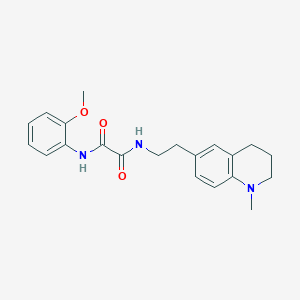

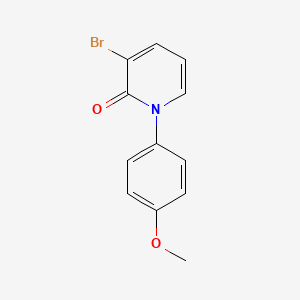

![molecular formula C22H24N2O2S B2665408 1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone CAS No. 952846-12-7](/img/structure/B2665408.png)

1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential pharmacological properties .

Synthesis Analysis

The synthesis of similar compounds often involves the use of a linker molecule to connect the various parts of the compound. For example, in one study, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility and a significant improvement of the oral absorption . In another study, a series of 2- (1- (1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were synthesized as selective GLS1 inhibitors .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone and its derivatives have been explored for their synthesis and potential antimicrobial activities. The preparation of various substituted benzothiazoles and their subsequent condensation with piperazine derivatives has demonstrated variable and modest antimicrobial effects against different bacterial and fungal strains. This highlights the chemical's potential utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Microwave-Assisted Synthesis and Antibacterial Activity

The compound's structure facilitates microwave-assisted synthetic routes, leading to efficient production of piperidine-containing pyrimidine imines and thiazolidinones. These synthesized compounds have shown significant antibacterial activity, emphasizing the compound's role in facilitating the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Electrochemical Synthesis and Oxidation

Electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles has been investigated, offering insights into novel synthetic pathways that could be applied to the targeted compound for generating arylthiobenzazoles. This method presents an innovative approach to the synthesis of complex structures potentially useful in various scientific applications (Amani & Nematollahi, 2012).

Synthesis of Arzoxifene

Research into the synthesis of arzoxifene, a therapeutic agent, involves intermediates structurally related to this compound. This showcases the compound's utility in the synthesis of complex molecules with significant pharmacological activities (Ya-fei, 2011).

New Approaches for Synthesis of Thiazoles

The compound's chemical framework is conducive to innovative approaches for synthesizing thiazoles and their fused derivatives, showing antimicrobial activities. This underscores its importance in the discovery of new antimicrobial compounds and the development of novel synthetic methods for heterocyclic chemistry (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound could include further studies to confirm its binding with human A 2A receptor for the design and development of potent antagonists . Additionally, more research could be done to explore its potential pharmacological properties and possible applications in medicine .

Propriétés

IUPAC Name |

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-methoxy-3-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-15-13-16(7-8-19(15)26-2)14-21(25)24-11-9-17(10-12-24)22-23-18-5-3-4-6-20(18)27-22/h3-8,13,17H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTMCOJKBNAWMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

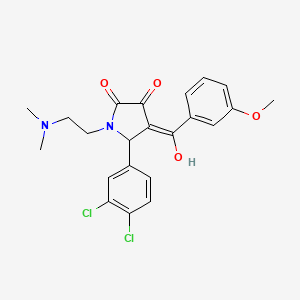

![Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B2665328.png)

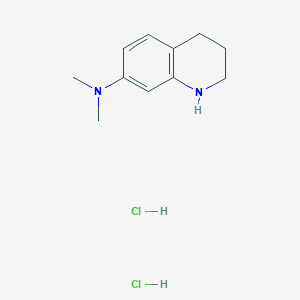

![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2665330.png)

![N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2665333.png)

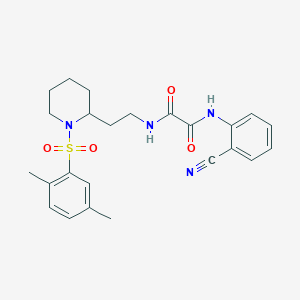

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2665339.png)

![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2665344.png)

![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2665346.png)